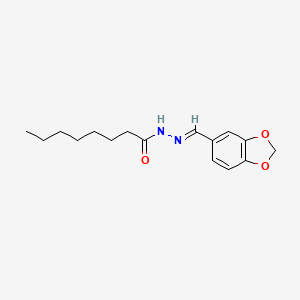

5-(二甲氨基)-6-甲基-2,4-嘧啶二醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrimidine derivatives, including structures related to 5-(dimethylamino)-6-methyl-2,4-pyrimidinediol, often involves reactions with heterocumulenes leading to pyrimido[4,5-d]pyrimidines or through cycloaddition and Michael-type reactions. A notable method includes the one-pot synthesis under thermal conditions or microwave irradiations, yielding novel derivatives in excellent yields (Prajapati & Thakur, 2005; Prajapati, Gohain, & Thakur, 2006).

Molecular Structure Analysis

Molecular and electronic structures of pyrimidine derivatives have been explored using quantum-chemical methods and X-ray structural investigations. These studies have shown that compounds like 5-(dimethylamino)-6-methyl-2,4-pyrimidinediol exhibit planar geometries and conformational flexibility, which are crucial for their biological activities (Shishkin & Antonov, 1996).

Chemical Reactions and Properties

The chemical reactivity of 5-(dimethylamino)-6-methyl-2,4-pyrimidinediol derivatives encompasses a wide range of reactions, including cycloadditions, Michael-type reactions, and reactions under solvent-free conditions. These reactions are pivotal in creating novel compounds with potential biological significance (Walsh et al., 1988).

Physical Properties Analysis

Research focusing on the physical properties of pyrimidine derivatives is less documented directly. However, the synthesis and structural elucidation imply that these compounds possess distinct physical characteristics conducive to their reactivity and potential pharmaceutical applications.

Chemical Properties Analysis

The chemical properties of 5-(dimethylamino)-6-methyl-2,4-pyrimidinediol derivatives are closely tied to their synthesis and molecular structure. They exhibit significant versatility in reactions, forming various structurally complex and biologically active molecules. These properties are integral to their exploration as pharmaceuticals and materials (Dorigo et al., 1996).

科学研究应用

新型嘧啶并[4,5-d]嘧啶衍生物合成

5-(二甲氨基)-6-甲基-2,4-嘧啶二醇是合成新型嘧啶并[4,5-d]嘧啶衍生物的关键前体。Prajapati 等人 (2005) 证明了与杂环累积烯(如芳基异氰酸酯和异硫氰酸酯)的反应在二甲胺消除和互变异构后生成这些衍生物,为在热条件下合成它们提供了一种简便的方法。这一途径对于探索具有潜在生物应用的新化合物具有重要意义 (Prajapati & Thakur, 2005)。

无溶剂条件下的微波诱导合成

Gohain 等人 (2004) 的另一项研究强调了在无溶剂条件下使用 5-(二甲氨基)-6-甲基-2,4-嘧啶二醇微波诱导合成嘧啶并[4,5-d]嘧啶和吡啶并[2,3-d]嘧啶的效率。这种方法显着提高了产率,并为传统合成方法提供了一种环保的替代方案 (Gohain et al., 2004)。

嘧啶衍生物的心脏强心活性

Dorigo 等人 (1996) 探索了嘧啶衍生物的合成和心脏强心活性,其中 5-(二甲氨基)-6-甲基-2,4-嘧啶二醇衍生物在豚鼠心房中显示出显着的正性肌力作用。这项研究强调了由 5-(二甲氨基)-6-甲基-2,4-嘧啶二醇合成的嘧啶衍生物在治疗心脏疾病中的潜在治疗应用 (Dorigo et al., 1996)。

环加成和迈克尔型反应的氮杂二烯底物

Walsh 等人 (1988) 证明了与 5-(二甲氨基)-6-甲基-2,4-嘧啶二醇密切相关的 6-[(二甲氨基)亚甲基]氨基-1,3-二甲基尿嘧啶,作为环加成和迈克尔型反应的通用氮杂二烯底物,促进了具有潜在药理活性的各种嘧啶衍生物的合成 (Walsh et al., 1988)。

嘧啶衍生物的抗菌特性

Saikia 等人 (2014) 研究了由 5-(二甲氨基)-6-甲基-2,4-嘧啶二醇合成的新型 5-芳基-吡啶并[2,3-d]嘧啶的抗菌特性。这项研究突出了该化合物作为开发抗菌剂的前体作用,表明其在寻找针对细菌感染的新疗法中的重要性 (Saikia et al., 2014)。

属性

IUPAC Name |

5-(dimethylamino)-6-methyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-4-5(10(2)3)6(11)9-7(12)8-4/h1-3H3,(H2,8,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZXKLPZKYPMJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Dimethylamino)-6-methylpyrimidine-2,4-diol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(aminosulfonyl)phenyl]-2-chlorobenzamide](/img/structure/B5566809.png)

![(1R*,3S*)-7-[2-(3-fluoro-4-methylbenzyl)benzoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5566820.png)

![2-(2-methoxyethyl)-9-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566833.png)

![2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566859.png)

![1-(2-amino-2-oxoethyl)-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5566861.png)

![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5566868.png)